2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole
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Overview
Description
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole is a compound that features a benzotriazole moiety attached to a cyclohexyl ring, which is further substituted with a phenylsulfanyl group. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole typically involves the reaction of 1-phenylsulfanylcyclohexane with benzotriazole under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or acetonitrile are commonly used .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives often involve large-scale reactions in batch or continuous flow reactors. The use of micro-channel reactors has been reported to enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole moiety .
Scientific Research Applications
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor for metals and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)-1H-benzotriazole: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(1H-Benzotriazol-1-yl)acetonitrile: Contains a benzotriazole moiety attached to an acetonitrile group
Uniqueness
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole is unique due to the presence of both a phenylsulfanyl group and a cyclohexyl ring, which confer distinct physicochemical properties and reactivity compared to other benzotriazole derivatives .
Properties
IUPAC Name |
2-(1-phenylsulfanylcyclohexyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-3-9-15(10-4-1)22-18(13-7-2-8-14-18)21-19-16-11-5-6-12-17(16)20-21/h1,3-6,9-12H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAPXESWLAXTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(N2N=C3C=CC=CC3=N2)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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